1-(2-(cyclohexylamino)-2-oxoethyl)-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(cyclohexylamino)-2-oxoethyl)-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H28N4O4 and its molecular weight is 448.523. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(cyclohexylamino)-2-oxoethyl)-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(cyclohexylamino)-2-oxoethyl)-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tyrosinase Inhibition
Overview: Tyrosinase is a key enzyme involved in melanin synthesis. Inhibiting tyrosinase can be beneficial for treating hyperpigmentation disorders and skin-related conditions.
Compound of Interest:1-(2-(cyclohexylamino)-2-oxoethyl)-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (1c): has demonstrated potent tyrosinase inhibition.
Findings:- In Vitro Activity : Compound 1c exhibited strong competitive inhibition against mushroom tyrosinase, with IC50 values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase .
- Cellular Effects : In B16F10 melanoma cells, 1c dose-dependently reduced melanin content and intracellular tyrosinase activity induced by α-MSH and IBMX .
Implications: 1c holds promise as a potent tyrosinase inhibitor for developing therapeutic agents to address hyperpigmentation-related conditions.
Urea Linkage for Amino Group Protection
Overview: Organic amines are often protected through carbamate bonds. The compound’s urea linkage can be employed for amino group protection and deprotection.
Compound of Interest: The compound’s urea linkage provides a chemically stable protective group for amino functionalities .
Applications:Blatter Radical Structure
Overview: The compound 1-(2-methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl (2) exhibits a unique structure-to-magnetism correlation.
Unique Features:- Orthogonal 2-Methoxyphenyl Group : The nearly orthogonal 2-methoxyphenyl group disrupts the formation of typical π-stacked columns observed in organic radicals with extended conjugation .
Research Directions: Exploring the relationship between structure and magnetism in radical compounds like 1 can lead to novel materials with tailored properties.
properties
IUPAC Name |
1-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-16-8-13-20-23(31)21(25(32)28-18-9-11-19(33-2)12-10-18)14-29(24(20)26-16)15-22(30)27-17-6-4-3-5-7-17/h8-14,17H,3-7,15H2,1-2H3,(H,27,30)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZLIOCTLRZLJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCCC3)C(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(cyclohexylamino)-2-oxoethyl)-N-(4-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.